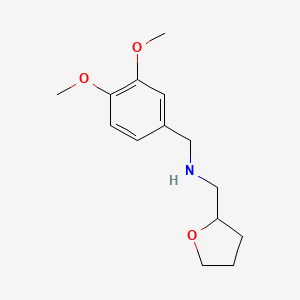

2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid” is a chemical compound with the molecular formula C7H13N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives have been synthesized using various methods. For instance, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and evaluated its antimicrobial potential . Another study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS), which was used for the synthesis of diverse pyrazolophthalazines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Research by Zaitseva et al. (2021) explores the synthesis of spiro[imidazole-4,3'-quinolin]ones from related compounds, highlighting the potential of these compounds in forming various substituents and derivatives (Zaitseva et al., 2021).

- Sokolov and Aksinenko (2010) conducted studies on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, showing reactions with nucleophiles like 4,5-dihydro-1H-imidazol-2-amine to form various heterocyclic derivatives (Sokolov & Aksinenko, 2010).

- Freeman et al. (1978) explored the condensation of 2-amino-2-imidazoline with various esters, yielding cyclized products and demonstrating the chemical versatility of these compounds (Freeman et al., 1978).

Biological Testing and Applications

- Gomaa et al. (2011) synthesized novel imidazole compounds and evaluated their inhibitory activity in a microsomal assay, suggesting potential biological applications (Gomaa et al., 2011).

- Sawant, Patil, and Baravkar (2011) conducted biological screening for antibacterial and antifungal actions of synthesized 2,4,5-trisubstituted-1H-imidazoles, indicating potential applications in treating infections (Sawant, Patil, & Baravkar, 2011).

- Robertson et al. (1985) discovered noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities, including compounds based on the 2-phenylimidazole structure, hinting at cardiovascular therapeutic uses (Robertson et al., 1985).

Other Notable Studies

- Nemet, Varga-Defterdarović, and Turk (2006) explored Methylglyoxal in food and organisms, which forms advanced glycation end-products like 2-amino-5-methyl-4-imidazolon-1-yl pentanoic acid, relevant to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

- Sa̧czewski et al. (2003) synthesized 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate and explored its applications in synthesizing novel heterocyclic ring systems, expanding the chemical utility of these compounds (Sa̧czewski, Sączewski, & Gdaniec, 2003).

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to changes in the function of the target .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole-containing compounds .

Propiedades

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUKPJZRBJDJBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

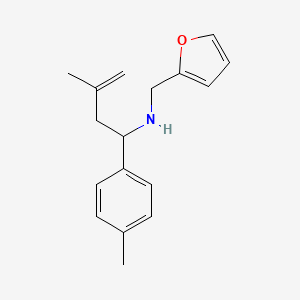

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

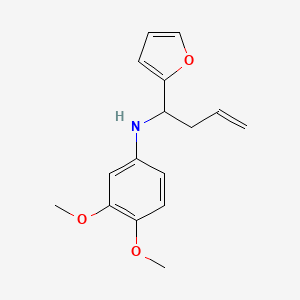

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

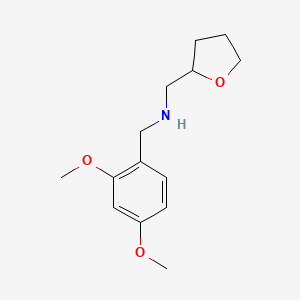

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)